molecular formula C7H12N2O B1196141 N-Allyl-N-nitroso-3-butenylamine CAS No. 54746-50-8

N-Allyl-N-nitroso-3-butenylamine

Cat. No. B1196141
CAS RN: 54746-50-8
M. Wt: 140.18 g/mol
InChI Key: KYOHAYUKUQXZOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of N-nitroso derivatives, including those similar to N-Allyl-N-nitroso-3-butenylamine, involves the formation of N-nitroso compounds from glycosylamines or Amadori compounds. These compounds are synthesized and characterized using various physico-chemical and spectroscopic techniques (Pignatelli et al., 1987).
  • The reaction of nitrosocarbonyl intermediates with allylic alcohols, including those resembling the structure of N-Allyl-N-nitroso-3-butenylamine, can lead to the formation of regioisomeric adducts, following a specific orientation and abstraction pattern (Quadrelli et al., 2013).

Molecular Structure Analysis

  • The molecular structure of compounds related to N-Allyl-N-nitroso-3-butenylamine is established through various analytical methods, including elemental analysis, spectroscopy, and chemiluminescence detection of liberated NO (Pignatelli et al., 1987).

Chemical Reactions and Properties

  • N-Allyl-N-nitroso-3-butenylamine-like compounds participate in various chemical reactions, such as the reaction with dimethyldioxirane to produce epoxides, which then react with other moieties to form different products (Okazaki et al., 1993).
  • The synthesis of allylic amines from unfunctionalized dienes and nitroarenes, as seen in reactions involving N-Allyl-N-nitroso-3-butenylamine, is catalyzed by specific metal complexes (Ragaini et al., 2001).

Physical Properties Analysis

  • The physical properties of N-Allyl-N-nitroso-3-butenylamine-related compounds can be inferred from the isotopic analysis and the composition of the products formed in reactions, giving insights into the rearrangement and stability of these compounds (Renk & Roberts, 1961).

Chemical Properties Analysis

  • The chemical properties of N-Allyl-N-nitroso-3-butenylamine and similar compounds involve reactions with boronic acids in a transition-metal-free environment, indicating a wide functional group tolerance and the possibility of synthesizing sterically hindered compounds (Roscales & Csákÿ, 2018).

Scientific Research Applications

DNA Damage and Carcinogenicity Studies

N-Nitroso compounds, including structures similar to N-Allyl-N-nitroso-3-butenylamine, have been a subject of study in the context of DNA damage and carcinogenicity. Brambilla et al. (1981) examined the DNA damaging potency of various N-nitroso compounds in rats and observed a correlation, although with low significance, between their DNA damaging and carcinogenic potencies (Brambilla, Cavanna, Pino, & Robbiano, 1981).

Metabolic Studies

The metabolism of N-nitrosodiallylamine, structurally related to N-Allyl-N-nitroso-3-butenylamine, was studied by Bauman, Hotchkiss, and Parker (1985) in isolated rat hepatocytes. They identified a single N-nitroso metabolite, N-nitroso-(2,3-dihydroxypropyl)allylamine, indicating the allyl group's susceptibility to oxidation (Bauman, Hotchkiss, & Parker, 1985).

Occupational Exposure Studies

Rappe and Rydström (1980) discussed the use of N-nitrosodiphenylamine, similar to N-Allyl-N-nitroso-3-butenylamine, in the rubber industry. They highlighted its role as a transnitrosation agent, forming other N-nitrosamines like N-nitrosodibutylamine and N-nitrosodimethylamine, with potential occupational exposure risks (Rappe & Rydström, 1980).

Mutagenicity Studies

Wiessler and Pool (1984) explored the mutagenic properties of N-nitroso-N-allyl urea and related compounds. They reported significant differences in mutagenicity between cyclopropylating and allylating N-nitroso compounds, which provides insights into the behavior of N-allyl groups in such compounds (Wiessler & Pool, 1984).

Safety And Hazards

Nitrosamines are a well-known group of highly potent, mutagenic impurities . They are carcinogenic because in the body they form potent electrophilic alkylating agents . These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation in the case of N-nitrosamines .

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . For over 20 years, there has been an expectation that N-nitrosamines be eliminated or controlled to acceptable levels in orally inhaled and nasal drug products (OINDP) .

properties

IUPAC Name

N-but-3-enyl-N-prop-2-enylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOHAYUKUQXZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN(CC=C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203206
Record name gamma-Butenyl-(beta-propenyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-nitroso-3-butenylamine

CAS RN

54746-50-8
Record name gamma-Butenyl-(beta-propenyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Butenyl-(beta-propenyl)nitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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